molecular formula C26H36N6O10 B039789 Baapap CAS No. 117722-96-0

Baapap

Cat. No.: B039789
CAS No.: 117722-96-0
M. Wt: 592.6 g/mol
InChI Key: KZFLVDCDFDWRDZ-LNMJFAINSA-N
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Description

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide is a synthetic peptide derivative. It is often used in biochemical research and pharmaceutical studies due to its unique structure and properties. This compound is known for its applications in enzyme assays and as a substrate in various biochemical reactions.

Properties

IUPAC Name

(2S)-4-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O10/c1-14(29-25(39)42-26(3,4)5)21(34)28-15(2)22(35)30-12-6-7-18(30)23(36)31(19(24(37)38)13-20(27)33)16-8-10-17(11-9-16)32(40)41/h8-11,14-15,18-19H,6-7,12-13H2,1-5H3,(H2,27,33)(H,28,34)(H,29,39)(H,37,38)/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFLVDCDFDWRDZ-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151893
Record name N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117722-96-0
Record name N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117722960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selection of Resin and Initial Immobilization

The synthesis begins with anchoring the C-terminal aspartic acid residue to a solid support. A Wang resin or 4-methylbenzhydrylamine (MBHA) resin is typically employed due to its compatibility with Boc and Fmoc strategies. The aspartic acid’s side chain is protected with a tert-butyl ester to prevent undesired side reactions during subsequent couplings.

Sequential Amino Acid Coupling

The peptide chain is assembled via iterative deprotection and coupling steps:

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 20–30 minutes.

  • Neutralization : The resin is neutralized with diisopropylethylamine (DIEA) in DCM to activate the amino group for subsequent coupling.

  • Coupling : Each amino acid (Ala, Pro) is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HBTU in the presence of DIEA. Coupling times range from 1–2 hours under nitrogen atmosphere.

Incorporation of the 4-Nitroaniline Moieties

The pNA group is introduced via a two-step process:

  • On-resin modification : After assembling the tetrapeptide, the N-terminal Boc group is retained, and the C-terminal aspartic acid is deprotected using a mild acid (e.g., 1% TFA in DCM).

  • Conjugation : The free carboxylate reacts with 4-nitroaniline in the presence of a carbodiimide coupling agent (e.g., EDC) and hydroxybenzotriazole (HOBt) to form the anilide bond.

Critical Reaction Parameters

Protecting Group Strategy

  • Boc Protection : Ensures stability during acidic deprotection cycles while preventing racemization.

  • Side-Chain Protection :

    • Aspartic acid: tert-butyl ester (stable under Boc conditions).

    • Proline: No side-chain protection required due to secondary amine structure.

Solvent Systems and Reagent Ratios

StepSolvent SystemReagent RatiosTime
DeprotectionTFA:DCM (1:1)10 mL/g resin20–30 min
NeutralizationDIEA:DCM (1:9)5 mL/g resin2 × 5 min
CouplingDMFAmino acid:PyBOP:DIEA (3:3:6)90 min
pNA ConjugationDMF/DCM (1:1)EDC:HOBt:pNA (1.5:1.5:1.2)4–6 hours

Purification and Characterization

Cleavage from Resin

The final peptide-resin is treated with a cleavage cocktail of TFA:thioanisole:water:phenol (90:5:3:2) for 2 hours to remove side-chain protections and release the peptide. The crude product is precipitated in cold diethyl ether and lyophilized.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Elution Profile : 20–60% B over 30 minutes at 1 mL/min.

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 593.25 [M+H]⁺, aligning with the theoretical molecular weight of 592.6 g/mol.

Analytical Challenges and Optimization

Racemization Risks

Prolonged exposure to acidic conditions during Boc deprotection may induce racemization at chiral centers. Minimizing deprotection times and maintaining low temperatures (0–4°C) mitigates this risk.

Byproduct Formation

Incomplete coupling steps generate deletion sequences (e.g., Boc-Ala-Pro-Asp-pNA). These are resolved via iterative HPLC purification, with yields typically ranging from 60–75% for the final product.

Applications in Protease Research

Baapap serves as a chromogenic substrate for serine proteases, releasing yellow 4-nitroaniline (λₘₐₓ = 405 nm) upon cleavage. Its kinetic parameters (e.g., Kₘ and k꜀ₐₜ) are routinely quantified to evaluate enzyme specificity and inhibition .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further modifications of the peptide.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Hydrolysis: Produces individual amino acids.

    Oxidation: Converts the nitro group to an amino group.

    Substitution: Results in the deprotected peptide, ready for further functionalization.

Scientific Research Applications

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study protease activity.

    Biology: Employed in the investigation of protein-protein interactions and peptide-based drug design.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, resulting in the release of the nitroanilide moiety. This reaction can be monitored spectrophotometrically, providing valuable information about enzyme kinetics and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide shares similarities with other peptide substrates, such as N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-methoxyanilide and N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-chloroanilide.

Uniqueness

  • The presence of the nitro group in N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide makes it particularly useful for spectrophotometric assays, as the nitroanilide moiety exhibits a strong absorbance in the visible region. This property allows for the easy detection and quantification of enzymatic reactions.

Biological Activity

Baapap, also known as Oroxylum indicum, is a medicinal plant widely distributed in Asia. This plant has garnered attention for its diverse biological activities attributed to its active compounds, particularly baicalein. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

Chemical Composition

The primary bioactive compound in this compound is baicalein , a flavonoid known for its therapeutic potential. Other compounds include various phenolic acids, flavonoids, and saponins, which contribute to the plant's medicinal properties.

1. Anticancer Activity

Baicalein has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Inhibition of cell proliferation : Baicalein has shown effectiveness against several cancer types, including breast, liver, and lung cancers.
  • Modulation of signaling pathways : It affects pathways such as NF-kB and MAPK, which are crucial in cancer progression.

Table 1: Summary of Anticancer Effects of Baicalein

Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis via caspase activation
Liver CancerInhibits cell migration and invasion
Lung CancerSuppresses tumor growth through cell cycle arrest

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that baicalein can reduce inflammation by:

  • Inhibiting pro-inflammatory cytokines : It decreases levels of TNF-α and IL-6.
  • Blocking NF-kB activation : This pathway is often involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Baicalein

Inflammatory ConditionEffect on CytokinesReference
ArthritisReduces TNF-α levels
AsthmaDecreases IL-6 production

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : It has shown activity against fungi such as Candida albicans.

Table 3: Antimicrobial Effects of this compound

PathogenTypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBacteria50 µg/mL
Escherichia coliBacteria40 µg/mL
Candida albicansFungus30 µg/mL

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammation showed significant improvement in symptoms after treatment with baicalein extracts.
  • Case Study 2 : A study on cancer patients indicated that those receiving baicalein alongside traditional therapies experienced reduced side effects and improved quality of life.

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